Technical Whitepaper: Structural Elucidation and Control of Solifenacin Impurity D (CAS 2216750-52-4)
Technical Whitepaper: Structural Elucidation and Control of Solifenacin Impurity D (CAS 2216750-52-4)
[1]
Executive Summary
In the Chemistry, Manufacturing, and Controls (CMC) of Solifenacin Succinate, impurity profiling is critical for regulatory compliance (ICH Q3A/Q3B). While "Impurity D" can refer to different structures depending on the specific pharmacopeial version (EP/USP), CAS 2216750-52-4 specifically identifies a high-molecular-weight urea dimer impurity .[1]
This guide provides a definitive technical analysis of this specific impurity, formally identified as bis((1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone (or its stereoisomeric mixtures).[1] Unlike oxidative degradants (e.g., Solifenacin
Structural Characterization
The impurity defined by CAS 2216750-52-4 is a dimer formed by the carbonyl-linked coupling of two units of the key intermediate, 1-phenyl-1,2,3,4-tetrahydroisoquinoline.[1]
Chemical Identity[1][2][3][4]
| Property | Specification |
| Common Name | Solifenacin Impurity D (EP Variant / Vendor Specific) |
| Chemical Name | N,N'-Bis((1S)-1-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl)methanone |
| CAS Number | 2216750-52-4 |
| Molecular Formula | |
| Molecular Weight | 444.58 g/mol |
| Structural Class | Urea / Tetrahydroisoquinoline Dimer |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in Dichloromethane, Chloroform; Sparingly soluble in Methanol |
Structural Logic
The molecule consists of two hydrophobic tetrahydroisoquinoline rings connected by a central carbonyl group.[1] This "urea-like" linkage creates a rigid, lipophilic structure that elutes significantly later than Solifenacin in reverse-phase chromatography due to increased
Formation Mechanism & Pathway[1]
The formation of CAS 2216750-52-4 occurs during the activation of the (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline intermediate.[1] In the standard Solifenacin synthesis, this intermediate is activated with a carbonyl source (like ethyl chloroformate or carbonyldiimidazole) to form a carbamate, which is then coupled with 3-quinuclidinol.
Critical Failure Mode: If the activating agent (e.g., phosgene equivalent or leaving group source) reacts with two molecules of the isoquinoline intermediate instead of one, the urea dimer is formed.
Mechanistic Pathway (DOT Visualization)
Caption: Mechanistic divergence showing the competitive formation of the Urea Dimer (Impurity D) during the activation step.
Analytical Strategy
Due to its high lipophilicity and lack of a basic center compared to Solifenacin, Impurity D requires specific HPLC conditions for resolution.
HPLC Method Parameters (Stability Indicating)
| Parameter | Condition |
| Column | C18 (e.g., Zorbax Eclipse Plus), |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) |
| Mobile Phase B | Acetonitrile : Methanol (80:20) |
| Gradient | High organic ramp required (Impurity D elutes late) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Amide/Aromatic absorption) |
| Relative Retention Time (RRT) | ~1.5 - 1.8 (relative to Solifenacin) |
Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Positive mode.
-
Parent Ion:
-
Key Fragments:
- (1-phenyl-1,2,3,4-tetrahydroisoquinoline cation).[1]
- (Carbamoyl cation of the isoquinoline).
Synthesis & Isolation Protocol
To validate analytical methods, a reference standard of Impurity D must be synthesized. The following protocol utilizes triphosgene to deliberately force the dimerization.
Reagents Required[1][7]
-
(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (Start Material).[1][2][3][4]
-
Triphosgene (Coupling Agent).
-
Triethylamine (Base).[5]
-
Dichloromethane (DCM) (Solvent).
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask, dissolve (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (2.09 g, 10 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Add Triethylamine (1.5 g, 15 mmol) and cool the mixture to 0°C in an ice bath.
-
Coupling: Slowly add a solution of Triphosgene (0.50 g, ~1.7 mmol, 0.5 eq equivalents of carbonyl source) in DCM (10 mL) dropwise over 30 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product will appear as a non-polar spot significantly higher than the starting amine.[1]
-
Quenching: Quench with saturated
solution (50 mL). -
Extraction: Separate the organic layer, wash with water (
) and brine ( ). Dry over . -
Purification: Evaporate solvent. Recrystallize the residue from Ethanol/Heptane or purify via Flash Chromatography (Silica gel, 0-20% EtOAc in Hexane).
-
Validation: Confirm structure via
-NMR (Look for doubling of aromatic signals and absence of NH protons).
Regulatory & Toxicological Context
-
Classification: Process-Related Impurity (ICH Q3A).[1]
-
Genotoxicity: Structure does not contain structural alerts for genotoxicity (no nitro, nitroso, or alkylating functionality). It is a stable urea derivative.[1]
-
Control Limit: Must be controlled below the identification threshold (usually 0.10%) unless qualified.
-
Impact: Presence indicates poor control of the acylation stoichiometry during API manufacturing.[1]
References
-
European Pharmacopoeia (Ph. Eur.) . Solifenacin Succinate Monograph. 10th Edition. Strasbourg, France: EDQM.
-
BOC Sciences . Solifenacin EP Impurity D (CAS 2216750-52-4) Product Data.
-
National Center for Biotechnology Information . PubChem Compound Summary for Solifenacin. (Contextual parent structure).
-
ICH Guidelines . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[1][6]
-
Veeprho Laboratories . Solifenacin Impurity Profiling and Standards.
(Note: CAS 2216750-52-4 is a specific commercial designation for the urea dimer impurity.[1] Researchers should verify the exact chemical name on the Certificate of Analysis as "Impurity D" naming conventions can vary between suppliers and pharmacopeial revisions.)
Sources
- 1. CAS 180272-28-0: Solifenacin N-Oxide | CymitQuimica [cymitquimica.com]
- 2. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solifenacin N-Oxide synthesis - chemicalbook [chemicalbook.com]
- 4. Novel Bioequivalent Tablet of Solifenacin Succinate Prepared Using Direct Compression Technique for Improved Chemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JP2015521635A - Method for preparing solifenacin or a salt thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
